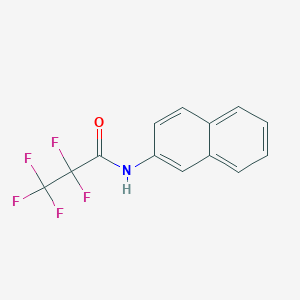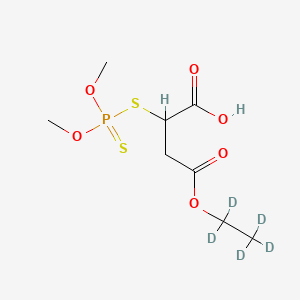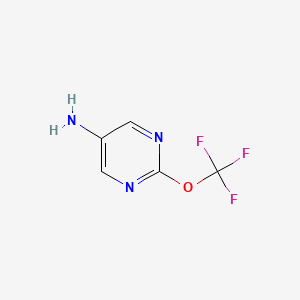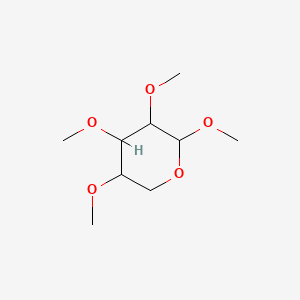
Methyl 2,3,4-tri-O-methylpentopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,3,4-tri-O-methylpentopyranoside: is a chemical compound with the molecular formula C9H18O5 It is a derivative of pentopyranoside, where three hydroxyl groups are methylated
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3,4-tri-O-methylpentopyranoside typically involves the methylation of pentopyranoside derivatives. One common method is the reaction of pentopyranoside with methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete methylation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: Methyl 2,3,4-tri-O-methylpentopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the methyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide with various nucleophiles.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pentopyranosides depending on the nucleophile used.
科学的研究の応用
Methyl 2,3,4-tri-O-methylpentopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the study of stereochemistry and reaction mechanisms.
Biology: The compound can be used in the study of carbohydrate metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of Methyl 2,3,4-tri-O-methylpentopyranoside involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes involved in carbohydrate metabolism, altering their activity. The methyl groups can influence the compound’s binding affinity and specificity, leading to various biochemical effects.
類似化合物との比較
- Methyl 2,3,4-tri-O-methylglucopyranoside
- Methyl 2,3,4-tri-O-methylxylopyranoside
- Methyl 2,3,4-tri-O-methylgalactopyranoside
Comparison: Methyl 2,3,4-tri-O-methylpentopyranoside is unique due to its specific methylation pattern and the pentopyranoside backbone. Compared to similar compounds, it may exhibit different reactivity and binding properties due to the spatial arrangement of the methyl groups. This uniqueness makes it valuable for studying structure-activity relationships and developing specialized applications.
特性
CAS番号 |
2876-85-9 |
|---|---|
分子式 |
C9H18O5 |
分子量 |
206.24 g/mol |
IUPAC名 |
2,3,4,5-tetramethoxyoxane |
InChI |
InChI=1S/C9H18O5/c1-10-6-5-14-9(13-4)8(12-3)7(6)11-2/h6-9H,5H2,1-4H3 |
InChIキー |
OQFUMNZJTHPYPI-UHFFFAOYSA-N |
正規SMILES |
COC1COC(C(C1OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(Ethoxycarbonyl)butyl]-3,7-dimethylxanthine](/img/structure/B13431600.png)





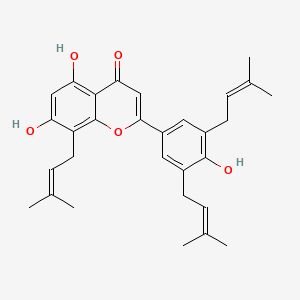
![2,3,3-trimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B13431636.png)
![N-[2(4-(-Octylphenyl))butanoic Acid] Fingolimod](/img/structure/B13431637.png)

